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Compound of Interest

Compound Name: 4-Amino-2-methylpyridine

Cat. No.: B029970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-methylpyridine scaffold has emerged as a privileged structure in medicinal

chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core

structure have shown significant potential in diverse therapeutic areas, including oncology,

infectious diseases, and neurology. This technical guide provides an in-depth overview of the

synthesis, biological evaluation, and mechanisms of action of 4-Amino-2-methylpyridine
derivatives, with a focus on quantitative data, detailed experimental protocols, and the

elucidation of key signaling pathways.

I. Synthesis of 4-Amino-2-methylpyridine
Derivatives
The synthesis of 4-Amino-2-methylpyridine derivatives often involves multi-step reaction

sequences, starting from commercially available pyridines. A common strategy involves the

introduction of the amino group at the C4 position and the methyl group at the C2 position,

followed by diversification at other positions of the pyridine ring.

A representative synthetic approach begins with the nitration of 2-chloropyridine to yield 2-

chloro-4-nitropyridine. Subsequent reduction of the nitro group affords 4-amino-2-

chloropyridine, a key intermediate. This intermediate can then undergo various coupling

reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of
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substituents at the C2 position, thereby generating a library of diverse derivatives. Further

modifications, such as N-alkylation or acylation of the amino group, can also be employed to

explore the structure-activity relationships (SAR).

II. Anticancer Activity
Derivatives of 4-Amino-2-methylpyridine have demonstrated potent cytotoxic effects against

a variety of cancer cell lines. The primary mechanism of action for many of these compounds

involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation,

survival, and metastasis.

Quantitative Anticancer Activity Data
The anticancer efficacy of these derivatives is typically quantified by their half-maximal

inhibitory concentration (IC50) values, which represent the concentration of the compound

required to inhibit the growth of 50% of the cancer cell population. The following table

summarizes the IC50 values for a selection of 4-Amino-2-methylpyridine derivatives against

various cancer cell lines.
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Compound ID Derivative
Cancer Cell
Line

IC50 (µM) Reference

1

2-amino-6-(4-

fluorophenyl)-4-

(2,3,4-

trimethoxyphenyl

)nicotinonitrile

A549 (Lung) 0.01 [1]

1

2-amino-6-(4-

fluorophenyl)-4-

(2,3,4-

trimethoxyphenyl

)nicotinonitrile

HT-29 (Colon) 0.33 [1]

1

2-amino-6-(4-

fluorophenyl)-4-

(2,3,4-

trimethoxyphenyl

)nicotinonitrile

SMMC-7721

(Liver)
0.25 [1]

2

Pyrazolo[3,4-

d]pyrimidine

derivative 5

HT1080

(Fibrosarcoma)
96.25 [2]

2

Pyrazolo[3,4-

d]pyrimidine

derivative 5

Hela (Cervical) 74.8 [2]

2

Pyrazolo[3,4-

d]pyrimidine

derivative 5

Caco-2

(Colorectal)
76.92 [2]

2

Pyrazolo[3,4-

d]pyrimidine

derivative 5

A549 (Lung) 148 [2]

3

Pyrazolo[3,4-

d]pyrimidine

derivative 7

HT1080

(Fibrosarcoma)
43.75 [2]
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3

Pyrazolo[3,4-

d]pyrimidine

derivative 7

Hela (Cervical) 17.50 [2]

3

Pyrazolo[3,4-

d]pyrimidine

derivative 7

Caco-2

(Colorectal)
73.08 [2]

3

Pyrazolo[3,4-

d]pyrimidine

derivative 7

A549 (Lung) 68.75 [2]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.[3]
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Preparation

Treatment

Assay

Data Analysis

Seed cells in 96-well plate

Incubate for 24h

Add 4-Amino-2-methylpyridine
derivatives at various concentrations

Incubate for 48-72h

Add MTT solution

Incubate for 2-4h

Add solubilization buffer
(e.g., DMSO, isopropanol with HCl)

Read absorbance at 570 nm

Calculate IC50 values

Click to download full resolution via product page

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-Amino-2-methylpyridine derivatives.
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III. Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge,

necessitating the development of novel antimicrobial agents. 4-Amino-2-methylpyridine
derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory

Concentration (MIC), which is the lowest concentration of the compound that prevents visible

growth of a microorganism.
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Compound ID Derivative Microorganism MIC (µg/mL) Reference

4

2-amino-3-

cyano-6-(4-

methoxyphenyl)-

4-phenylpyridine

Staphylococcus

aureus
0.039 [4]

4

2-amino-3-

cyano-6-(4-

methoxyphenyl)-

4-phenylpyridine

Bacillus subtilis 0.039 [4]

5

4-(1,3-

bis(benzo[d]d[5]

[6]ioxol-5-

ylmethyl)-4-

methylimidazolidi

n-2-yl)-N,N-

diethyl aniline

Escherichia coli 12.5 [7]

5

4-(1,3-

bis(benzo[d]d[5]

[6]ioxol-5-

ylmethyl)-4-

methylimidazolidi

n-2-yl)-N,N-

diethyl aniline

Candida albicans 12.5 [7]

6

4-(1,3-

bis(benzo[d]d[5]

[6]ioxol-5-

ylmethyl)-4-

methylimidazolidi

n-2-yl)-N,N-

dimethyl aniline

Staphylococcus

aureus
25 [7]

6 4-(1,3-

bis(benzo[d]d[5]

[6]ioxol-5-

ylmethyl)-4-

Pseudomonas

aeruginosa

25 [7]
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methylimidazolidi

n-2-yl)-N,N-

dimethyl aniline

6

4-(1,3-

bis(benzo[d]d[5]

[6]ioxol-5-

ylmethyl)-4-

methylimidazolidi

n-2-yl)-N,N-

dimethyl aniline

Aspergillus niger 25 [7]

Experimental Protocol: Broth Microdilution Method for
MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an

antimicrobial agent. [8] Workflow for MIC Determination

Broth Microdilution for MIC Determination

Preparation

Inoculation & Incubation

Analysis

Prepare serial dilutions of
4-Amino-2-methylpyridine derivatives

in 96-well plate

Inoculate wells with
microbial suspension

Prepare standardized
microbial inoculum

Incubate at 37°C for 18-24h

Visually inspect for turbidity

Determine MIC (lowest concentration
with no visible growth)

Click to download full resolution via product page
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth

microdilution method.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

4-Amino-2-methylpyridine derivatives

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

Incubator

Procedure:

Prepare serial two-fold dilutions of the 4-Amino-2-methylpyridine derivatives in the

appropriate broth medium in a 96-well plate.

Prepare a standardized inoculum of the test microorganism.

Inoculate each well with the microbial suspension. Include a positive control (microorganism

with no compound) and a negative control (broth only).

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours

for bacteria).

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration

of the compound at which there is no visible growth.

IV. Neuroprotective Activity
Certain 4-Amino-2-methylpyridine derivatives have shown promise as neuroprotective

agents, with potential applications in neurodegenerative diseases such as multiple sclerosis. [9]

[10]The parent compound, 4-aminopyridine, is known to block potassium channels, which can
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improve nerve impulse conduction in demyelinated axons. [6][11]Derivatives of this compound

are being explored for enhanced efficacy and reduced side effects.

Quantitative Neuroprotective Activity Data
The neuroprotective effects of these compounds can be assessed in various in vitro and in vivo

models. One key activity is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme

implicated in neuroinflammation and neuronal damage.

Compound ID Derivative Target IC50 Reference

7
2-amino-4-

methylpyridine
Murine NOS II 6 nM [12][13]

7
2-amino-4-

methylpyridine

Human

recombinant

NOS II

40 nM [12][13]

7
2-amino-4-

methylpyridine

Human

recombinant

NOS I

100 nM [12][13]

7
2-amino-4-

methylpyridine

Human

recombinant

NOS III

100 nM [12][13]

8

6-substituted 2-

amino-4-

methylpyridine

analog 2

iNOS 28 nM [14]

Experimental Protocol: iNOS Inhibition Assay
The inhibitory activity of 4-Amino-2-methylpyridine derivatives against iNOS can be

determined by measuring the production of nitric oxide (NO) in stimulated macrophage cell

lines, such as RAW 264.7.

Workflow for iNOS Inhibition Assay
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iNOS Inhibition Assay Workflow

Cell Culture & Stimulation

Treatment

NO Measurement

Data Analysis

Seed RAW 264.7 cells

Stimulate with LPS and IFN-γ

Add 4-Amino-2-methylpyridine
derivatives

Incubate for 24h

Collect cell culture supernatant

Perform Griess assay to
measure nitrite concentration

Calculate % inhibition of
NO production and IC50
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Caption: Workflow for assessing iNOS inhibition by measuring nitrite levels in cell culture.
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Materials:

RAW 264.7 macrophage cell line

Complete culture medium

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

4-Amino-2-methylpyridine derivatives

Griess Reagent System

Microplate reader

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

Stimulate the cells with LPS and IFN-γ to induce the expression of iNOS.

Simultaneously, treat the cells with various concentrations of the 4-Amino-2-methylpyridine
derivatives.

Incubate the plates for 24 hours.

After incubation, collect the cell culture supernatants.

Determine the concentration of nitrite, a stable metabolite of NO, in the supernatants using

the Griess assay.

Calculate the percentage of inhibition of NO production and determine the IC50 values.

Signaling Pathway: Neuroprotection via Potassium
Channel Blockade
The neuroprotective effects of 4-aminopyridine and its derivatives are primarily attributed to

their ability to block voltage-gated potassium channels (Kv). [3][6]In demyelinated neurons, the

exposure of these channels leads to an excessive potassium efflux during an action potential,
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which impairs repolarization and can lead to conduction block. By blocking these channels, 4-

aminopyridine derivatives can help to restore the action potential and improve nerve impulse

transmission. This action can also lead to downstream effects, including the modulation of

calcium signaling and the activation of transcription factors like NFAT (Nuclear Factor of

Activated T-cells), which may contribute to myelin stabilization and oligodendrocyte precursor

cell survival. [6]

Neuroprotective Mechanism of 4-Aminopyridine Derivatives

Demyelination
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Caption: Proposed neuroprotective mechanism of 4-aminopyridine derivatives through

potassium channel blockade and downstream signaling.

V. Conclusion
4-Amino-2-methylpyridine derivatives represent a versatile and promising class of

compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical

models of cancer, infectious diseases, and neurological disorders highlights their potential for

further development as therapeutic agents. The structure-activity relationship studies, guided

by the quantitative data presented in this guide, will be instrumental in the design of next-

generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The

detailed experimental protocols and elucidated signaling pathways provide a solid foundation

for researchers to further investigate the therapeutic potential of this important chemical

scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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